molecular formula C13H11N3OS B182780 3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 43088-51-3

3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B182780
CAS RN: 43088-51-3
M. Wt: 257.31 g/mol
InChI Key: BXOLEYZBXKQEQN-UHFFFAOYSA-N
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Description

The compound “3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . It has been synthesized and evaluated for its lipid-lowering activity .


Synthesis Analysis

In a study, 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione were synthesized . The synthesis process involved the creation of these derivatives and their subsequent evaluation for lipid-lowering activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenyl group attached to a thieno[2,3-d]pyrimidin-4(3H)-one core . The structure also includes a 3-amino-2-methyl group .


Chemical Reactions Analysis

The compound and its derivatives have been evaluated for their lipid-lowering activity . This suggests that they may interact with lipids or lipid-related enzymes in the body, leading to a decrease in lipid levels .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various cellular processes.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the cellular processes they regulate.

Result of Action

The inhibition of kinases and phosphodiesterases by 3-Amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can lead to a variety of molecular and cellular effects. For instance, it may disrupt signal transduction pathways, potentially leading to altered cell growth or apoptosis. Some derivatives of this compound have shown significant lipid-lowering activity , indicating potential therapeutic applications in the treatment of obesity and related diseases.

properties

IUPAC Name

3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-15-12-11(13(17)16(8)14)10(7-18-12)9-5-3-2-4-6-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLEYZBXKQEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195684
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

43088-51-3
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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